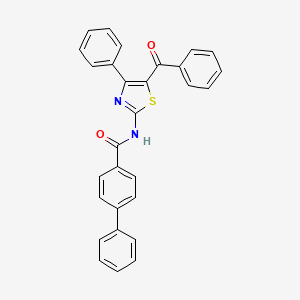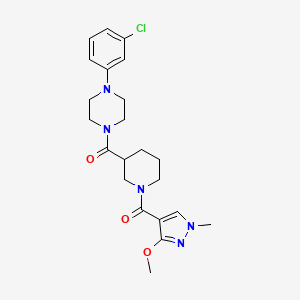
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one, commonly known as TAZ, is a chemical compound that has been widely studied for its potential applications in scientific research. TAZ is a small molecule inhibitor that targets the Hippo signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Triazole derivatives are key intermediates in organic synthesis due to their versatility. The synthesis and characterizations of triazole compounds involve reactions under various conditions, offering insights into their chemical reactivity and stability. Compounds like 1,8-bis(tetramethylguanidino)naphthalene (TMGN) have been identified as "proton sponges" due to their superbasic nature and kinetically active properties, making them valuable for research in organic chemistry and potential applications in catalysis and synthesis (Raab et al., 2002).
Materials Science
In materials science, triazole and naphthalene derivatives have been utilized to design and synthesize new materials with unique properties. Hyperbranched polymers incorporating naphthalene units have shown high refractive indices, transparency in the visible wavelength range, and excellent thermal properties, suggesting their potential in optoelectronic applications (Wei et al., 2014). Additionally, metal-organic frameworks (MOFs) featuring triazole and naphthalene ligands have been developed, demonstrating diverse structural dimensions and properties tailored by the choice of organic ligands, which could be significant for gas storage and separation technologies (Lee et al., 2020).
Pharmacological Studies
Triazole derivatives, including those linked with naphthalene, are explored for their biological activities. Schiff bases containing triazole moieties have been synthesized and evaluated for their antimicrobial properties, showing promise as antibacterial and antifungal agents. The potential of these compounds for pharmacological applications is underscored by their activity against various pathogenic strains, highlighting the importance of triazole derivatives in the development of new therapeutic agents (Kaushik et al., 2017).
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-18-8-9-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGOCKXAQGGREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2693690.png)
![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)

![methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2693693.png)




![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)